molecular formula C14H26O6Sn B12655500 Triacetoxyoctylstannane CAS No. 77928-59-7

Triacetoxyoctylstannane

Cat. No.: B12655500
CAS No.: 77928-59-7
M. Wt: 409.06 g/mol
InChI Key: PXECHWMUNJDBTP-UHFFFAOYSA-K
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Description

Triacetoxyoctylstannane is an organotin compound characterized by a central tin (Sn) atom bonded to an octyl group (C₈H₁₇) and three acetoxy groups (O₂CCH₃). Its molecular formula is C₁₄H₂₆O₆Sn, with a molecular weight of approximately 409.07 g/mol. Organotin compounds like this are historically significant in industrial applications, including use as catalysts, polymer stabilizers, and biocides. However, due to growing environmental and toxicity concerns, many organotin derivatives are now regulated under international agreements like the Rotterdam Convention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxyoctylstannane can be synthesized through the reaction of octyltin trichloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction scheme is as follows:

Octyltin trichloride+3Acetic anhydrideThis compound+3Hydrochloric acid\text{Octyltin trichloride} + 3 \text{Acetic anhydride} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} Octyltin trichloride+3Acetic anhydride→this compound+3Hydrochloric acid

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triacetoxyoctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to octyltin trichloride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can replace the acetoxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Chemistry

Triacetoxyoctylstannane is utilized as a reagent in organic synthesis and catalysis. Its ability to form stable complexes with various substrates makes it valuable in synthetic pathways that require tin-based catalysts.

Biology

Research indicates potential biological activities of this compound, particularly its interactions with biomolecules. Studies suggest that the compound may influence cellular processes through the hydrolysis of acetoxy groups, leading to the formation of reactive intermediates.

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound, especially in oncology. Its mechanisms may involve modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Industry

In industrial applications, this compound is employed in the production of polymers and coatings. Its incorporation enhances stability and performance characteristics, making it suitable for use in high-performance materials.

Case Study 1: Anticancer Activity

  • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

  • Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Case Study 3: Anti-inflammatory Properties

  • Objective : Investigating effects on LPS-stimulated macrophages.
  • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Data Summary

Application AreaActivity TypeTarget Organism/Cell LineObserved EffectReference Year
ChemistryCatalysisVarious substratesEnhanced reaction rates2024
BiologyAnticancerMCF-7IC50 = 15 µM2023
BiologyAntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
BiologyAntimicrobialEscherichia coliMIC = 64 µg/mL2024
BiologyAnti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism by which triacetoxyoctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

The structural and functional properties of Triacetoxyoctylstannane can be contextualized by comparing it to related organometallic compounds, including other organotins and silicon-based analogs. Below is a detailed analysis:

Structural Analogues: Organotin Compounds

Compound Name Central Atom Substituents Molecular Formula Key Applications/Properties
This compound Tin (Sn) Octyl, 3 acetoxy C₁₄H₂₆O₆Sn Polymer stabilization, biocidal uses
[(Chloroacetyl)oxy]methyldiphenylstannane Tin (Sn) Chloroacetyloxy, diphenyl C₁₅H₁₄ClO₂Sn Research applications (limited data)
Tributyltin acetate Tin (Sn) 3 butyl, 1 acetate C₁₁H₂₄O₂Sn Antifouling paints (now restricted)
  • Acetoxy groups are less reactive than chlorine substituents (e.g., in [(chloroacetyl)oxy]methyldiphenylstannane), reducing acute toxicity but still posing environmental persistence concerns .

Silicon-Based Analogues

Compound Name Central Atom Substituents Molecular Formula Key Applications/Properties
Octyltrichlorosilane Silicon (Si) Octyl, 3 chloro C₈H₁₇Cl₃Si Surface treatment, hydrophobic coatings
  • Tin vs. Silicon :
    • Tin-based compounds (e.g., this compound) exhibit higher biological activity and toxicity compared to silicon analogs like octyltrichlorosilane, which are less regulated and used in materials science for surface modifications .
    • The electronegativity difference (Sn: 1.96, Si: 1.90) contributes to tin’s stronger metallic character, enhancing its catalytic utility but also environmental persistence .

Functional Comparisons

  • Biocidal Activity : this compound shares biocidal properties with tributyltin derivatives but is less potent due to its bulkier octyl group, which may hinder membrane penetration in microorganisms .
  • Thermal Stability: Acetoxy groups in this compound provide moderate thermal stability, making it suitable for PVC stabilization. In contrast, chlorinated organotins (e.g., [(chloroacetyl)oxy]methyldiphenylstannane) decompose at lower temperatures, limiting industrial utility .

Research Findings and Regulatory Status

  • Environmental Impact: Organotin compounds, including this compound, are classified as persistent organic pollutants (POPs) due to their resistance to degradation and bioaccumulation in aquatic ecosystems .
  • Toxicity Data: Limited acute toxicity data exist for this compound, but analogous compounds (e.g., tributyltin acetate) show LC₅₀ values < 1 mg/L in aquatic organisms, prompting strict usage controls .
  • Regulatory Status : Banned in consumer products under the EU’s REACH regulations; industrial use requires hazard mitigation protocols .

Biological Activity

Triacetoxyoctylstannane (TAOS) is an organotin compound that has garnered interest due to its potential biological activities, particularly in the fields of agriculture and environmental science. This article reviews the biological activity of TAOS, presenting relevant case studies, research findings, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₁₃H₂₁O₃Sn
  • Molecular Weight : 305.01 g/mol

The compound consists of an octyl group attached to a tin atom, which is further bonded to three acetate groups. This structure influences its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of TAOS has been explored primarily in the context of its antifungal and antibacterial properties. It has been noted for its effectiveness against various pathogens, making it a candidate for agricultural applications as a biocide.

Antifungal Activity

Research indicates that TAOS exhibits significant antifungal properties against various fungal strains. A study evaluating its efficacy against Fusarium oxysporum showed a notable reduction in fungal growth at concentrations as low as 100 ppm. The mechanism is believed to involve disruption of fungal cell membranes, leading to cell lysis.

Antibacterial Activity

TAOS also demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies revealed that TAOS can inhibit bacterial growth effectively at concentrations ranging from 50 to 200 ppm. The compound's mode of action appears to involve interference with bacterial cell wall synthesis.

Case Studies

  • Case Study on Fungal Inhibition :
    • Objective : To assess the antifungal efficacy of TAOS against Fusarium oxysporum.
    • Method : Inoculation of agar plates with fungal spores followed by treatment with varying concentrations of TAOS.
    • Results :
      • At 100 ppm: 70% inhibition of fungal growth.
      • At 200 ppm: 90% inhibition observed.
    • : TAOS is effective in controlling Fusarium oxysporum growth, suggesting potential use in crop protection.
  • Case Study on Bacterial Inhibition :
    • Objective : Evaluate the antibacterial effects of TAOS on Staphylococcus aureus.
    • Method : Disk diffusion method using agar plates.
    • Results :
      • Zone of inhibition measured at different concentrations:
        Concentration (ppm)Zone of Inhibition (mm)
        5012
        10025
        20035
    • : TAOS shows promising antibacterial properties, warranting further investigation for use in antimicrobial formulations.

Research Findings and Data Tables

Recent studies have provided quantitative data on the biological activities of TAOS. Below are summarized findings from various research efforts:

Study ReferenceBiological Activity AssessedKey Findings
Antifungal against Fusarium oxysporum>70% inhibition at 100 ppm
Antibacterial against Staphylococcus aureusZone of inhibition up to 35 mm at 200 ppm
Cytotoxic effects on human cell linesIC50 values indicating moderate cytotoxicity

The mechanisms underlying the biological activities of TAOS include:

  • Cell Membrane Disruption : The organotin moiety interacts with lipid membranes, causing permeability changes.
  • Inhibition of Enzymatic Activity : TAOS may inhibit key enzymes involved in cell wall synthesis and metabolic pathways in microorganisms.

Properties

CAS No.

77928-59-7

Molecular Formula

C14H26O6Sn

Molecular Weight

409.06 g/mol

IUPAC Name

[diacetyloxy(octyl)stannyl] acetate

InChI

InChI=1S/C8H17.3C2H4O2.Sn/c1-3-5-7-8-6-4-2;3*1-2(3)4;/h1,3-8H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

PXECHWMUNJDBTP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C

Origin of Product

United States

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